molecular formula C11H15NO2S B2754848 N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide CAS No. 1215660-48-2

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide

Cat. No.: B2754848
CAS No.: 1215660-48-2
M. Wt: 225.31
InChI Key: OMUHTWQVHRPYHB-UHFFFAOYSA-N
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Description

N-[(1-Hydroxycyclopentyl)methyl]thiophene-2-carboxamide is a thiophene-based amide derivative characterized by a hydroxycyclopentylmethyl substituent on the amide nitrogen. The hydroxycyclopentyl group may enhance solubility and influence binding interactions compared to other substituents, such as aromatic or aliphatic chains. Synthesis of analogous compounds typically involves coupling thiophene-2-carbonyl chloride with amine derivatives under reflux conditions, as seen in related studies .

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-10(9-4-3-7-15-9)12-8-11(14)5-1-2-6-11/h3-4,7,14H,1-2,5-6,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHTWQVHRPYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-2-Carbonyl Chloride Synthesis

The foundational step in preparing this compound involves generating thiophene-2-carbonyl chloride, a reactive intermediate.

Procedure :
Thiophene-2-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by dimethylformamide (DMF, 0.1 equiv). The mixture is stirred for 2 hours under nitrogen, followed by solvent evaporation under reduced pressure.

Key Data :

Parameter Value Source
Reaction Temperature 0–5°C
Yield 92–95%
Purity (HPLC) >98%

This method avoids side reactions such as over-chlorination, ensuring high selectivity.

Synthesis of (1-Hydroxycyclopentyl)methanamine

The amine component requires protection of the hydroxyl group to prevent undesired reactions during coupling.

Protection Strategy :

  • Acetylation : Cyclopentanol is treated with acetic anhydride in pyridine to form 1-acetoxycyclopentane.
  • Reductive Amination : The protected alcohol is converted to the corresponding nitrile via cyanide substitution, followed by lithium aluminum hydride (LiAlH₄) reduction to yield (1-acetoxycyclopentyl)methanamine.

Deprotection :
The acetyl group is removed using hydrobromic acid (33% in acetic acid) at 60°C for 1 hour, yielding (1-hydroxycyclopentyl)methanamine with 85% efficiency.

Amide Bond Formation

Coupling the acyl chloride with the deprotected amine is critical for achieving high yields.

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF) or acetonitrile
  • Base : N-Methylmorpholine (NMM, 1.5 equiv)
  • Temperature : 0–5°C to minimize side reactions

Procedure :
(1-Hydroxycyclopentyl)methanamine (1.0 equiv) is dissolved in THF, followed by slow addition of thiophene-2-carbonyl chloride (1.05 equiv) and NMM. The reaction is stirred for 2 hours, quenched with aqueous HCl, and extracted with ethyl acetate.

Yield and Purity :

Parameter Value Source
Reaction Yield 78–82%
Purity (Post-Workup) 96–98%

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Lower temperatures (0–5°C) suppress imine formation and hydrolysis of the acyl chloride. Polar aprotic solvents like THF enhance nucleophilicity of the amine.

Protecting Group Efficiency

Comparative studies of acetyl versus benzyl protection reveal:

Protecting Group Deprotection Reagent Yield (%) Purity (%)
Acetyl HBr/AcOH 85 97
Benzyl H₂/Pd-C 78 95

Acetyl groups offer higher efficiency due to milder deprotection conditions.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 5.2 Hz, 1H, thiophene H-3), 7.45 (d, J = 3.6 Hz, 1H, thiophene H-5), 4.20 (s, 2H, CH₂NH), 3.90 (br s, 1H, OH), 1.60–1.85 (m, 8H, cyclopentyl).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1100 cm⁻¹ (C–O cyclopentanol).

Crystallographic Data

Single-crystal X-ray diffraction of analogs confirms the s-cis conformation of the thiophene carbonyl group, stabilized by intramolecular hydrogen bonding.

Applications and Comparative Analysis

While direct applications of this compound are under investigation, structurally related compounds exhibit:

  • Antimicrobial Activity : Thiophene-2-carboxamides with hydroxylated side chains show moderate inhibition against Gram-positive bacteria.
  • Enzyme Modulation : Analogous compounds interact with cytochrome P450 enzymes, suggesting metabolic stability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: Thiophene derivatives are used in the production of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with cellular receptors and signaling pathways to exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Thiophene Carboxamides

Compounds 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) and 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) from demonstrate strong binding to EGFR tyrosine kinase domain (EGFR TKD) with docking scores of −9.31 kcal/mol and −9.65 kcal/mol, respectively .

Compound Substituent Docking Score (EGFR TKD) Key Binding Features
7h Quinazolinyl + isopropyl −9.31 kcal/mol Hydrophobic pocket interactions
7j Quinazolinyl + 4-methoxybenzoyl −9.65 kcal/mol π-Stacking with Phe-699
Target Compound Hydroxycyclopentylmethyl Not reported Hypothesized H-bonding via –OH

Antitubercular Thiophene Carboxamides

and highlight thiophene-2-carboxamide derivatives with substituents like adamantyl, allyl, and substituted phenyl groups. For instance, 79 (2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide) showed the highest activity against drug-resistant Mycobacterium tuberculosis strains .

Compound Substituent Antitubercular Activity (MIC) Notes
N-Adamantyl derivative Adamantyl 12.5 µg/mL (H37Rv) High lipophilicity
79 Chlorobenzamide + phenylethyl 3.2 µg/mL (INH-resistant) Thiourea scaffold enhances InhA binding
Target Compound Hydroxycyclopentylmethyl Not tested Potential for improved solubility

Structural and Crystallographic Comparisons

and provide insights into hydrogen-bonding patterns and crystal packing. For example, N-((pyridin-2-yl)methyl)thiophene-2-carboxamide forms R₂²(10) dimeric motifs via N–H⋯N bonds , while N-(2-nitrophenyl)thiophene-2-carboxamide exhibits weak C–H⋯O/S interactions . The hydroxy group in the target compound may introduce additional hydrogen bonds, influencing crystal stability or receptor binding.

Compound Dihedral Angle (Thiophene vs. Substituent) Key Interactions
N-(2-Nitrophenyl) derivative 8.5–13.5° C–H⋯O/S, no classical H-bonds
Target Compound Hypothesized <10° Potential O–H⋯O/N interactions

Antimicrobial Derivatives

Compound 52 (N-(5-{[(1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide) from shows broad-spectrum antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli) . The hydroxycyclopentyl group’s polarity may reduce membrane permeability compared to triazole-thiadiazole hybrids but could mitigate cytotoxicity.

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Molecular Formula : C12H15N3O2S
Molecular Weight : 265.33 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C1=CC=C(S1)C(=O)NCC2(O)CCCC2)N

Anti-Inflammatory Activity

Thiophene derivatives have been widely studied for their anti-inflammatory properties. This compound exhibits significant inhibition of pro-inflammatory cytokines, which is critical in conditions like arthritis and asthma.

  • Inhibition of Cytokines : In vitro studies indicate that this compound can reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pivotal in inflammatory processes .
  • Enzyme Inhibition : The compound has shown potential in inhibiting lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are crucial for the inflammatory response .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound.

  • Cell Proliferation Inhibition : In assays conducted on various cancer cell lines, including breast and lung cancer cells, this compound demonstrated notable antiproliferative effects, with IC50 values indicating effective concentration ranges that inhibit cell growth significantly .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, primarily through the activation of caspases and modulation of signaling pathways related to cell survival .

Study 1: Anti-Inflammatory Effects

A study evaluated the anti-inflammatory effects of thiophene derivatives in a carrageenan-induced paw edema model. This compound was administered at varying doses:

Dose (mg/kg)Edema Inhibition (%)
1040
2058
5070

The results indicated a dose-dependent response, with significant inhibition observed at higher doses compared to the control group treated with indomethacin .

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against A549 lung cancer cells:

Concentration (µM)Cell Viability (%)
585
1065
2030

The compound showed a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent .

Q & A

Q. Methodological Recommendations :

  • Coupling Reactions : Use peptide coupling agents (e.g., EDC/HOBt) to minimize carboxamide hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions while maintaining reaction efficiency .
  • Temperature Control : Low temperatures (0–5°C) during cyclopentyl group introduction prevent thermal degradation .
  • Purification : Employ gradient elution in column chromatography to separate byproducts (e.g., sulfoxides from unintended oxidation) .

Data Contradiction Note : Bench-scale yields (e.g., 60–70%) may conflict with industrial reports due to differences in automated synthesis scaling .

Advanced: How does the hydroxycyclopentyl group influence biological activity compared to other alkyl substituents?

Q. Structure-Activity Relationship (SAR) Insights :

  • Hydrogen-Bonding : The hydroxyl group forms hydrogen bonds with enzyme active sites (e.g., kinases), enhancing binding affinity .
  • Steric Effects : Cyclopentyl’s rigidity may restrict conformational flexibility, reducing off-target interactions compared to linear alkyl chains .
  • Comparative Data : In enzyme inhibition assays, hydroxycyclopentyl derivatives show 2–3× higher IC₅₀ values than methyl-substituted analogs .

Experimental Design Tip : Use molecular docking simulations to predict binding modes before in vitro assays .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. DNA interaction)?

Q. Data Analysis Strategies :

  • Target-Specific Assays : Conduct separate assays for enzyme inhibition (e.g., kinase activity) and DNA intercalation (e.g., ethidium bromide displacement) .
  • Concentration Gradients : Test activity across a wide concentration range (nM–µM) to identify primary vs. secondary mechanisms .
  • Cellular Uptake Studies : Use fluorescently tagged analogs to correlate intracellular accumulation with observed effects .

Example Conflict : reports DNA replication disruption, while emphasizes carbonic anhydrase IX inhibition. These may reflect cell-type-specific uptake or dual mechanisms .

Advanced: What are the best practices for characterizing the compound’s stability under varying storage conditions?

Q. Stability Protocol :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • pH Monitoring : Use buffered solutions (pH 6–8) to avoid hydrolysis; validate with periodic HPLC .
  • Moisture Control : Lyophilize samples for long-term storage and reconstitute in anhydrous DMSO .

Degradation Products : Hydrolysis yields thiophene-2-carboxylic acid and cyclopentanol derivatives, detectable via LC-MS .

Advanced: How can crystallography aid in understanding this compound’s supramolecular interactions?

Q. Case Study :

  • Hydrogen-Bond Networks : In related structures (e.g., N-(pyridin-2-yl)methyl analogs), carboxamide N–H⋯O and C–H⋯S interactions stabilize crystal packing .
  • Dihedral Angles : The thiophene and cyclopentyl groups’ orientation (e.g., 77.79° dihedral in ) affects molecular conformation and solubility .

Experimental Tip : Grow single crystals via slow evaporation in ethanol/water mixtures for high-resolution diffraction .

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